molecular formula C19H19F3N2O B5790629 N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5790629
M. Wt: 348.4 g/mol
InChI Key: BNPWCUPTMKPJIM-UHFFFAOYSA-N
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Description

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline with benzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of serine/arginine-rich protein kinases (SRPKs). By inhibiting these kinases, it affects the phosphorylation of splicing factors, leading to alterations in pre-mRNA splicing. This mechanism is particularly relevant in the context of cancer, where dysregulation of splicing machinery is often observed .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340): Known for its antileukemia effects.

    5-((3-(trifluoromethyl)piperidin-1-yl)methyl)benzimidazole: Exhibits significant antiviral activity

Uniqueness

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of a piperidine ring, trifluoromethyl group, and benzamide moiety, which confer distinct chemical and biological properties. Its ability to inhibit SRPKs and affect pre-mRNA splicing sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)15-9-10-17(24-11-5-2-6-12-24)16(13-15)23-18(25)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPWCUPTMKPJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzoyl chloride (50.0 μl, 0.430 mmol, commercially available product) and triethylamine (170 μl, 1.21 mmol) were sequentially added at 0° C. to a dichloromethane (3 ml) solution of 2-(1-piperidinyl)-5-(trifluoromethyl)aniline (102 mg, 0.417 mmol), obtained as described in Referential Example 1-2. The resulting mixture was warmed to room temperature and stirred for 18 hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20 g, hexane/ethyl acetate=10/1). Thus, N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide (GIF-0344) (126 mg, 86.7%) was yielded as a colorless solid.
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